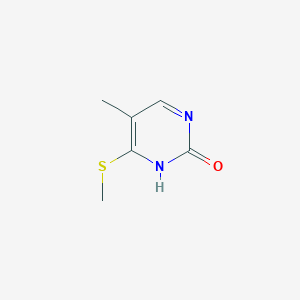
5-Methyl-4-(methylthio)pyrimidin-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-Methyl-4-(methylthio)pyrimidin-2-ol” is a chemical compound . It is also known by other names such as “5-Methyl-7-hydroxy-1,3,4-triazaindolizine” and "5-Methyl-S-triazolo (1,5-a)pyrimidin-7-ol" . The molecular formula of this compound is C6H8N2OS .
Molecular Structure Analysis
The molecular weight of “this compound” is 142.18 . The structure of this compound is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Pyrimidines, including “this compound”, are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .Aplicaciones Científicas De Investigación
Cyclin-Dependent Kinase Inhibition
One significant application involves the development of cyclin-dependent kinase (CDK) inhibitors, where the introduction of a methyl group on the pyrimidine ring has led to enhanced selectivity for CDK4 over other CDKs. This selectivity is crucial for the development of targeted cancer therapies, as CDK4 plays a pivotal role in cell cycle regulation. For instance, compound 3 exhibited more than 300-fold selectivity for CDK4 over CDK1, 2, 5, 7, and 9, presenting a potential pathway for cancer treatment through the inhibition of pRb phosphorylation and BrdU incorporation in tumor models (Shimamura et al., 2006).
Antimicrobial and Antitumor Activity
Compounds containing the 5-Methyl-4-(methylthio)pyrimidin-2-ol scaffold have also been synthesized for their potential antimicrobial and antitumor activities. For instance, novel Pyrimido[4,5‐b]quinolin‐4‐ones, derived from the reaction of 6-amino-2-(methylthio)pyrimidin-4(3H)-one, showed remarkable activity against cancer cell lines, indicating their potential as antitumor agents (Insuasty et al., 2013).
Nucleic Acid Modification
Another application is in the modification of nucleic acids, where derivatives of 5-methyl-2-pyrimidinone have been incorporated into oligonucleotides. These modifications are critical for understanding the structural and functional roles of nucleic acids, as well as for developing novel therapeutic strategies. For example, methods for the synthesis of derivatives suitable for incorporation into oligodeoxynucleotides have been outlined, allowing for the study of their chemical properties and physical behaviors (Connolly & Newman, 1989).
Dual Inhibitors for Cancer Therapy
Furthermore, the development of dual inhibitors targeting both thymidylate synthase (TS) and dihydrofolate reductase (DHFR) showcases the therapeutic potential of compounds based on the 5-methyl-pyrimidin-2-ol framework. These dual inhibitors could offer a more comprehensive approach to cancer therapy by simultaneously blocking two critical enzymes involved in the synthesis of thymidine and purine nucleotides, which are essential for DNA replication and repair. A classic example is N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3- d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid, which has demonstrated significant inhibitory activity against human TS and DHFR (Gangjee et al., 2008).
Direcciones Futuras
Propiedades
IUPAC Name |
5-methyl-6-methylsulfanyl-1H-pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS/c1-4-3-7-6(9)8-5(4)10-2/h3H,1-2H3,(H,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWKFQGDPRUUKOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)N=C1)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


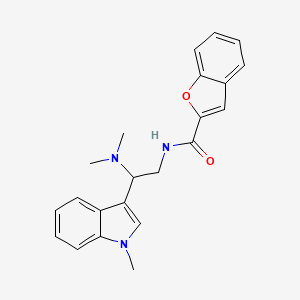

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2736693.png)

![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2736696.png)
![6-(4-(2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2736698.png)
![N-(3,4-dimethoxyphenyl)-2-[1-(2,3-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2736699.png)
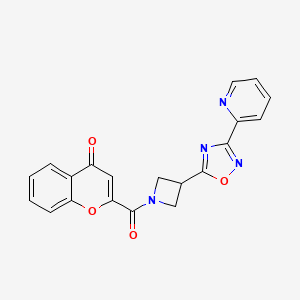
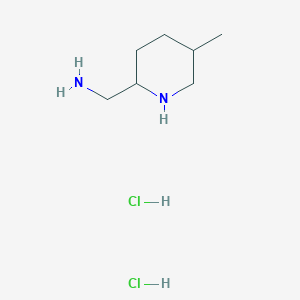
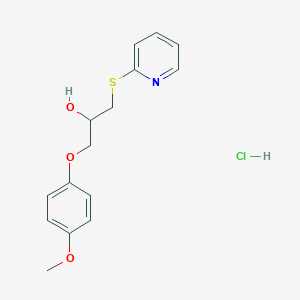
![2-Benzyl-1-phenyl-2-azabicyclo[2.1.1]hexane](/img/structure/B2736705.png)
![N-(5-chloro-2-methoxyphenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2736708.png)
